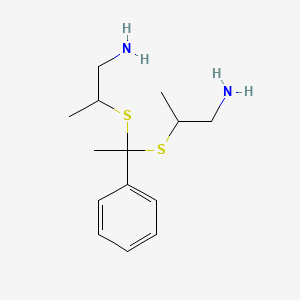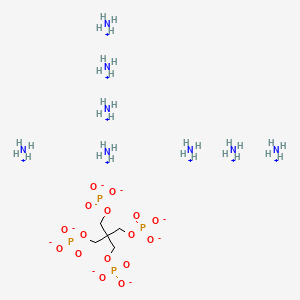
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple phosphate groups, making it highly reactive and versatile in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt typically involves the phosphorylation of 1,3-propanediol. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale phosphorylation processes. The raw materials, including 1,3-propanediol and phosphorylating agents, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphonate and phosphate derivatives, which have applications in different chemical processes.
科学的研究の応用
1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of phosphate metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, water treatment chemicals, and flame retardants.
作用機序
The mechanism of action of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt involves its ability to interact with various molecular targets through its phosphate groups. These interactions can lead to the inhibition or activation of enzymes, alteration of metabolic pathways, and modulation of cellular processes.
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2,2-bis(bromomethyl): Similar in structure but contains bromine atoms instead of phosphate groups.
2-Methyl-2-propyl-1,3-propanediol: Contains different alkyl groups but shares the 1,3-propanediol backbone.
Uniqueness
The uniqueness of 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt lies in its multiple phosphate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong chelating agents and reactive intermediates.
特性
CAS番号 |
70851-57-9 |
|---|---|
分子式 |
C5H40N8O16P4 |
分子量 |
592.31 g/mol |
IUPAC名 |
octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate |
InChI |
InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3 |
InChIキー |
LSECVICZGFEQPR-UHFFFAOYSA-N |
正規SMILES |
C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


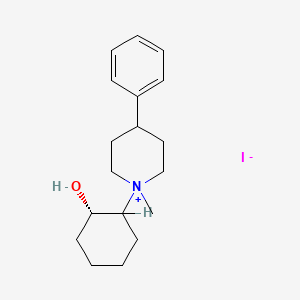
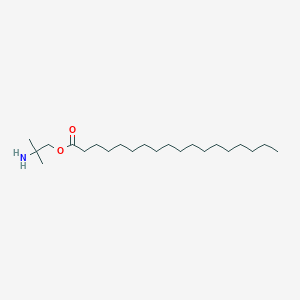
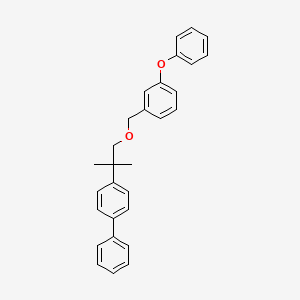
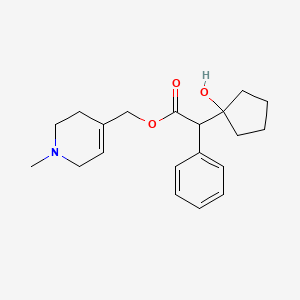
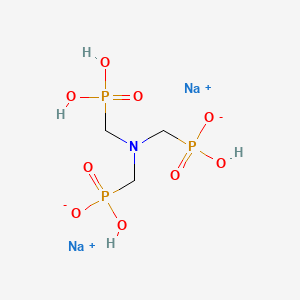

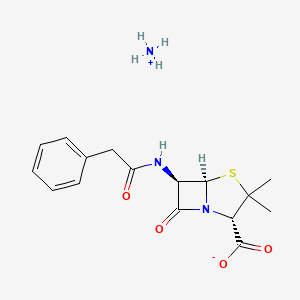
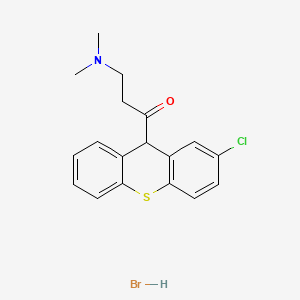
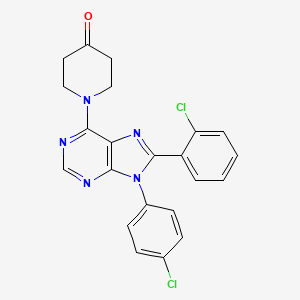
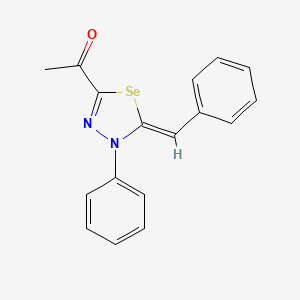
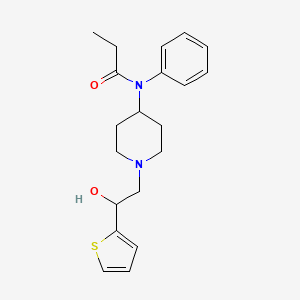
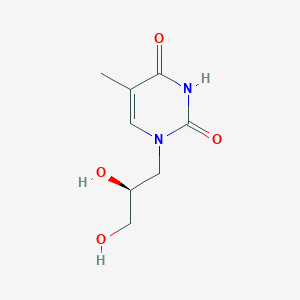
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
